cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-31-5
VCID: VC3869260
InChI: InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14-/m1/s1
SMILES: CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 736136-31-5

Cat. No.: VC3869260

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 736136-31-5

Specification

CAS No. 736136-31-5
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name (1R,2R)-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14-/m1/s1
Standard InChI Key ABHVZJQEXREWSC-ZIAGYGMSSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O
SMILES CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O

Introduction

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound with a molecular formula of C16H20O3 and a molecular weight of 260.33 g/mol . This compound is characterized by its specific stereochemistry, indicated by the "cis" prefix, which denotes the spatial arrangement of its functional groups. The compound's structure includes a cyclohexane ring, a carboxylic acid group, and an oxoethyl group linked to a 4-methylphenyl moiety.

Synthesis and Preparation

Although specific synthesis methods for cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include condensation reactions, followed by selective reduction or oxidation steps to achieve the desired stereochemistry and functional group arrangement.

Structural Analysis

The compound's structure can be analyzed using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry). The InChI and SMILES notations provide a detailed description of its molecular structure:

  • InChI: InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14-/m1/s1

  • SMILES: CC1=CC=C(C=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O

These notations highlight the compound's stereochemistry and functional group arrangement .

Comparison with Related Compounds

Related compounds, such as cis-4-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, share similar structural features but differ in the position of the oxoethyl group on the cyclohexane ring. This difference can significantly affect their physical and chemical properties, as well as their potential biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator